Perfluorodecylphosphonic acid

説明

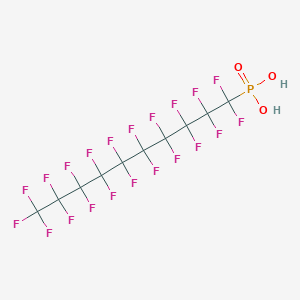

Perfluorodecylphosphonic acid is a useful research compound. Its molecular formula is C10H2F21O3P and its molecular weight is 600.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Perfluorodecylphosphonic acid (PFDA) is a member of the perfluoroalkyl phosphonic acids (PFPAs), characterized by a ten-carbon perfluoroalkyl chain. This compound has garnered attention due to its unique chemical properties and potential biological activities. The following sections will explore its biological activity, including toxicity, environmental impact, and interactions with biological systems.

PFDA has the molecular formula and is known for its high stability and persistence in the environment. The presence of fluorine atoms contributes to its hydrophobicity and resistance to degradation, making it a subject of interest in both environmental studies and toxicological assessments .

Toxicological Studies

Recent research has highlighted the potential toxicity of PFDA, particularly in aquatic organisms. A study on Chlamydomonas reinhardtii , a model green alga, investigated the effects of PFDA exposure at concentrations ranging from 31 to 250 µg/L. The findings indicated that while cellular viability remained unchanged, there was a significant increase in reactive oxygen species (ROS) production and lipid peroxidation at higher concentrations (125 µg/L and 250 µg/L) .

Key Findings:

- Reactive Oxygen Species (ROS) : Increased by 36% and 25.6% at 125 µg/L and 250 µg/L, respectively.

- Lipid Peroxidation : Elevated by 35.5% and 35.7% at the same concentrations.

- Gene Expression : Up-regulation of antioxidant-related genes such as catalase (CAT) and ascorbate peroxidase (APX I) was observed, indicating a stress response .

Environmental Impact

PFDA is part of a broader class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Studies have shown that PFAS can bioaccumulate in aquatic organisms, raising concerns about their ecological impact. For instance, PFDA has been detected in various environmental matrices, including water and sediment, often at concentrations significantly higher in pore water compared to surface water .

Bioaccumulation Studies:

- Aquatic Organisms : PFDA has been found to bioaccumulate in species such as fish and mollusks, with concentrations reaching alarming levels near contaminated sites.

- Ecological Risk Assessment : Current assessments indicate that while immediate risks to aquatic life from PFAS exposure are low, the long-term implications of bioaccumulation remain poorly understood .

Antimicrobial Activity

In addition to its toxicological profile, PFDA exhibits antimicrobial properties. A study assessed the antimicrobial effectiveness of various phosphonic acids, including PFDA, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that PFDA demonstrated significant antibacterial activity at higher concentrations (40 µg/mL), suggesting potential applications in antimicrobial coatings .

Table: Antimicrobial Effectiveness of PFDA

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| E. coli | 40 | Significant |

| S. aureus | 40 | Significant |

Case Studies

-

Aquatic Toxicity Assessment :

- A comprehensive study evaluated the effects of various PFPAs on aquatic ecosystems, focusing on their impact on algae and fish populations. The results underscored the need for further investigation into the chronic effects of PFDA on aquatic life.

-

Human Health Implications :

- Research indicates that PFAS compounds, including PFDA, may have implications for human health due to their ability to accumulate in biological tissues. Ongoing studies are examining potential links between PFAS exposure and various health outcomes.

科学的研究の応用

Surface Coatings and Treatments

PFDA is utilized in the creation of advanced surface coatings due to its ability to form self-assembled monolayers (SAMs). These coatings impart hydrophobicity and chemical resistance to various substrates.

Case Study: Antibacterial Coatings

Research has demonstrated that PFDA-modified surfaces exhibit significant antibacterial properties. For instance, coatings modified with PFDA showed a reduction in bacterial growth of Staphylococcus aureus and Escherichia coli by up to 90% compared to untreated surfaces .

Table 1: Bacterial Growth Inhibition on PFDA Coatings

| Coating Type | Bacterial Strain | Growth Inhibition (%) |

|---|---|---|

| PFDA Modified | S. aureus | 90 |

| PFDA Modified | E. coli | 85 |

| Untreated Control | S. aureus | 10 |

| Untreated Control | E. coli | 15 |

Environmental Applications

PFDA's stability makes it a subject of interest in environmental studies, particularly in assessing contamination levels in water and sediment.

Case Study: Environmental Risk Assessment

A study conducted on Baiyangdian Lake indicated that while PFAS levels were present, the immediate ecological risk from PFDA was low . The research highlighted the need for ongoing monitoring due to the persistence of PFAS compounds in aquatic environments.

Industrial Applications

PFDA is employed in various industrial applications, including:

- Firefighting Foams: Its chemical properties provide effective fire suppression capabilities.

- Coatings for Electronics: PFDA enhances the durability and performance of electronic components by providing moisture resistance.

- Textile Treatments: It is used to impart water and stain resistance to fabrics.

Research Applications

PFDA is increasingly used in scientific research as a model compound for studying the behavior of PFAS in biological systems and environmental matrices.

Case Study: Adsorption Studies

Studies have shown that PFDA can adsorb onto metal surfaces, influencing the surface chemistry and enhancing corrosion resistance . This property is critical for developing new materials with improved longevity.

Table 2: Adsorption Characteristics of PFDA on Metal Surfaces

| Metal Surface Type | Adsorption Capacity (mg/m²) |

|---|---|

| Stainless Steel | 0.5 |

| Aluminum | 0.7 |

| Copper | 0.6 |

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F21O3P/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H2,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGNCBOZEMOASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21P(=O)(OH)2, C10H2F21O3P | |

| Record name | Perfluorodecylphosponic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879833 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52299-26-0 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。